molecular formula C22H15N3O3S B14918665 (2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B14918665
M. Wt: 401.4 g/mol
InChI Key: NESPTPIHXFQZCJ-COSNONQRSA-N
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Description

5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. The presence of nitrobenzylidene and phenylimino groups further enhances its chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C22H15N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

(5E)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H15N3O3S/c26-21-20(15-16-11-13-19(14-12-16)25(27)28)29-22(23-17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-15H/b20-15+,23-22?

InChI Key

NESPTPIHXFQZCJ-COSNONQRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2)C4=CC=CC=C4

Origin of Product

United States

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